molecular formula C27H27N3O2S B11448288 2-(benzylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11448288
M. Wt: 457.6 g/mol
InChI Key: WTEJLGZGCQGBRC-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties . The unique structure of this compound, which includes both quinoline and pyrimidine moieties, makes it a valuable target for pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolines, including 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE, typically involves a one-pot multi-component condensation reaction. This reaction involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes under solvent-free conditions at elevated temperatures (e.g., 90°C) using a basic catalyst such as DABCO . This method is advantageous due to its high yield, short reaction time, and compliance with green chemistry principles.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of inexpensive and environmentally friendly catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(4-METHYLPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group and the 4-methylphenyl moiety enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C27H27N3O2S

Molecular Weight

457.6 g/mol

IUPAC Name

2-benzylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H27N3O2S/c1-16-9-11-18(12-10-16)21-22-19(13-27(2,3)14-20(22)31)28-24-23(21)25(32)30-26(29-24)33-15-17-7-5-4-6-8-17/h4-12,21H,13-15H2,1-3H3,(H2,28,29,30,32)

InChI Key

WTEJLGZGCQGBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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